methyl (E)-6-(5-(acetoxymethyl)-7-hydroxy-2,2-dimethyl-4-oxo-4H-benzo[d][1,3]dioxin-8-yl)-4-methylhex-4-enoate
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Overview
Description
Methyl (E)-6-(5-(acetoxymethyl)-7-hydroxy-2,2-dimethyl-4-oxo-4H-benzo[d][1,3]dioxin-8-yl)-4-methylhex-4-enoate is a complex organic compound that belongs to the class of benzo[d][1,3]dioxin derivatives. These compounds are known for their diverse applications in medicinal, agricultural, and synthetic chemistry due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (E)-6-(5-(acetoxymethyl)-7-hydroxy-2,2-dimethyl-4-oxo-4H-benzo[d][1,3]dioxin-8-yl)-4-methylhex-4-enoate typically involves the reaction of salicylic acid derivatives with acetylenic esters. The reaction is mediated by copper(I) iodide (CuI) and sodium bicarbonate (NaHCO3) in acetonitrile at room temperature . This method allows for the direct synthesis of 4H-benzo[d][1,3]dioxin-4-one derivatives, which are then further modified to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (E)-6-(5-(acetoxymethyl)-7-hydroxy-2,2-dimethyl-4-oxo-4H-benzo[d][1,3]dioxin-8-yl)-4-methylhex-4-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The acetoxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
Methyl (E)-6-(5-(acetoxymethyl)-7-hydroxy-2,2-dimethyl-4-oxo-4H-benzo[d][1,3]dioxin-8-yl)-4-methylhex-4-enoate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl (E)-6-(5-(acetoxymethyl)-7-hydroxy-2,2-dimethyl-4-oxo-4H-benzo[d][1,3]dioxin-8-yl)-4-methylhex-4-enoate involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and acetoxymethyl groups play a crucial role in its biological activity by interacting with enzymes and receptors, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxane: Known for its applications in medicinal and agrochemical research.
4H-Benzo[d][1,3]dioxin-4-one: Identified as an active core in many biologically active molecules.
Uniqueness
Methyl (E)-6-(5-(acetoxymethyl)-7-hydroxy-2,2-dimethyl-4-oxo-4H-benzo[d][1,3]dioxin-8-yl)-4-methylhex-4-enoate is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H26O8 |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
methyl (E)-6-[5-(acetyloxymethyl)-7-hydroxy-2,2-dimethyl-4-oxo-1,3-benzodioxin-8-yl]-4-methylhex-4-enoate |
InChI |
InChI=1S/C21H26O8/c1-12(7-9-17(24)26-5)6-8-15-16(23)10-14(11-27-13(2)22)18-19(15)28-21(3,4)29-20(18)25/h6,10,23H,7-9,11H2,1-5H3/b12-6+ |
InChI Key |
YNHCPXKQNMHUHM-WUXMJOGZSA-N |
Isomeric SMILES |
C/C(=C\CC1=C(C=C(C2=C1OC(OC2=O)(C)C)COC(=O)C)O)/CCC(=O)OC |
Canonical SMILES |
CC(=CCC1=C(C=C(C2=C1OC(OC2=O)(C)C)COC(=O)C)O)CCC(=O)OC |
Origin of Product |
United States |
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